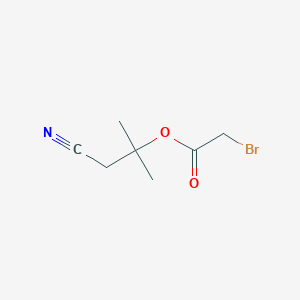
Methyl (S)-2-amino-2-(2,5-difluorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-2-amino-2-(2,5-difluorophenyl)acetate is an organic compound known for its unique chemical structure and properties It is a derivative of phenylacetate, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-2-(2,5-difluorophenyl)acetate typically involves the esterification of 2,5-difluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then subjected to amination using an appropriate amine source under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and other parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (S)-2-amino-2-(2,5-difluorophenyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Methyl (S)-2-amino-2-(2,5-difluorophenyl)acetate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural features make it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl (S)-2-amino-2-(2,5-difluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(2,5-difluorophenyl)acetate
- Ethyl 2,5-difluorophenyl acetate
- 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]benzamide
Uniqueness
Methyl (S)-2-amino-2-(2,5-difluorophenyl)acetate is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and ester functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H9F2NO2 |
|---|---|
Poids moléculaire |
201.17 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-2-(2,5-difluorophenyl)acetate |
InChI |
InChI=1S/C9H9F2NO2/c1-14-9(13)8(12)6-4-5(10)2-3-7(6)11/h2-4,8H,12H2,1H3/t8-/m0/s1 |
Clé InChI |
BHZBIYYWIUHYAX-QMMMGPOBSA-N |
SMILES isomérique |
COC(=O)[C@H](C1=C(C=CC(=C1)F)F)N |
SMILES canonique |
COC(=O)C(C1=C(C=CC(=C1)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


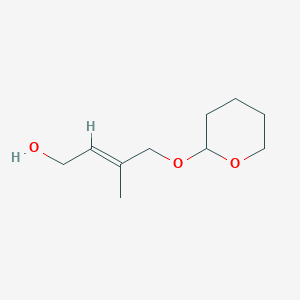
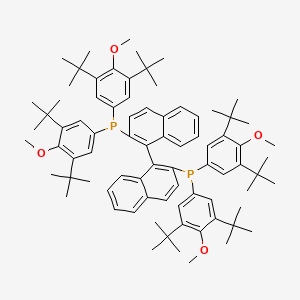
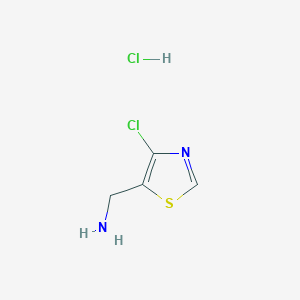
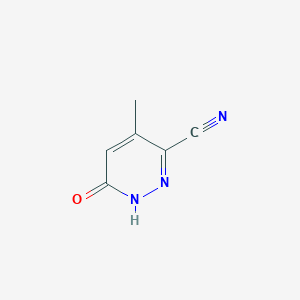




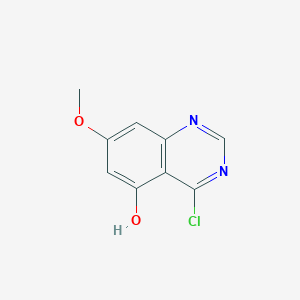
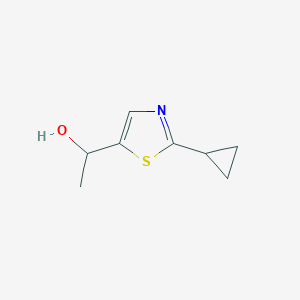
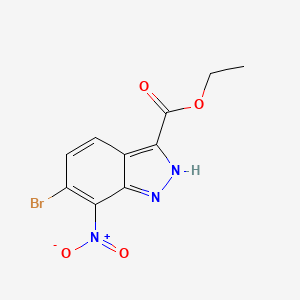
![5-chloro-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12965903.png)
![Pyrazolo[1,5-a]pyrazin-7-amine](/img/structure/B12965907.png)
